molecular formula C16H13ClF3N3 B10922312 4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10922312
M. Wt: 339.74 g/mol
InChI Key: JKJNRKPJUBLGHU-UHFFFAOYSA-N
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Description

4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a chloro(difluoro)methyl group, an ethyl group, a fluorophenyl group, and a methyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives to form the desired carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine include other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired, such as in the development of new materials or as a reagent in specific organic reactions .

Properties

Molecular Formula

C16H13ClF3N3

Molecular Weight

339.74 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]-1-ethyl-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H13ClF3N3/c1-3-23-15-14(9(2)22-23)12(16(17,19)20)8-13(21-15)10-4-6-11(18)7-5-10/h4-8H,3H2,1-2H3

InChI Key

JKJNRKPJUBLGHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)Cl

Origin of Product

United States

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